N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. For example, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, similar in complexity, utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), indicating a possible pathway for constructing related compounds (Stefely et al., 2010).
Molecular Structure Analysis
The molecular structure is crucial for understanding a compound's reactivity and interaction with other molecules. X-ray crystallography and NMR spectroscopy are common methods for structural analysis. For instance, the structure of 1-[2,4,6-Trimethyl-3,5-bis(4-oxopiperidin-1-ylmethyl)benzyl]piperidin-4-one reveals a nonplanar molecule with specific torsion angles, providing insights into the spatial arrangement of similar compounds (Rajesh et al., 2010).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. For example, compounds with the benzodioxole moiety can undergo specific reactions due to the electron-rich oxygen atoms. A related study on the synthesis of oxalamides demonstrates the chemical versatility of similar structures (Mamedov et al., 2016).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and boiling point, are essential for determining a compound's suitability for various applications. These properties are influenced by molecular weight, polarity, and functional groups. The analysis of related compounds can provide a basis for predicting these properties.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards different reagents, are determined by the compound's functional groups. Studies on similar compounds, such as the synthesis and structural study of related piperidines, offer valuable information on potential reactivity patterns and stability (Vimalraj et al., 2010).
Scientific Research Applications
Synthesis and Reactivity
Benzylation of Alcohols : The compound 2-Benzyloxy-1-methylpyridinium triflate (1) has been studied for its ability to convert alcohols into benzyl ethers upon warming. This process is significant in the synthesis of complex organic molecules (Poon & Dudley, 2006).
Aminopiperidinecoumarin Antagonists : The compound 4-(1-Benzo[1,3]dioxol-5-ylmethylpiperidine-4-ylmethyl)-6-chlorochromen-2-one (7) has been identified as a potent, orally bioavailable melanin concentrating hormone receptor 1 (MCHr1) antagonist. It demonstrated potential in causing dose-dependent weight loss in diet-induced obese mice but also revealed adverse hemodynamic effects in a cardiovascular safety model (Kym et al., 2005).
Synthesis of Hybrid d10 Metal-Organic Frameworks : N,N'-di(3-methylpyridyl)oxalamide (L1) and N,N'-di(4-methylpyridyl)oxalamide (L2) have been used in the synthesis of coordination polymers (CPs) with Zn(II) and Co(II) metal salts. These CPs have been studied for their structures and properties, contributing to the development of novel materials in chemistry (Lakshmanan et al., 2022).
Biological Activities and Applications
Anticancer Activity : The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U, 7) and its potent lipid-soluble inhibitor properties against mammalian dihydrofolate reductase have shown significant activity against Walker 256 carcinosarcoma in rats, indicating potential in cancer treatment (Grivsky et al., 1980).
Antioxidant Enzymes and Alzheimer's Disease Therapy : The compound ASS234, a multitarget propargylamine, has been identified as a potential treatment for Alzheimer's disease. It acts as an inhibitor of human acetylcholinesterase and monoamine oxidase, also inhibiting β-amyloid aggregation and exerting antioxidant effects (Ramos et al., 2016).
Antiproliferative Effects and DNA Binding : Dinuclear gold(III) oxo complexes with bipyridyl ligands have been investigated for their cytotoxic and anticancer properties. They demonstrate moderate to high antiproliferative effects against human ovarian carcinoma cell lines and show specific reactivity with proteins and DNA (Casini et al., 2006).
Mechanism of Action
While the specific mechanism of action for “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide” is not mentioned, similar compounds have shown anticancer activity. For instance, one compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Safety and Hazards
Future Directions
The future directions for “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide” could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . Further studies are also needed to fully understand its mechanism of action, safety profile, and physical and chemical properties.
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-13(2)22-7-5-14(6-8-22)10-20-18(23)19(24)21-11-15-3-4-16-17(9-15)26-12-25-16/h3-4,9,13-14H,5-8,10-12H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRXTJXKKWYSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide |
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